molecular formula C27H24N4O2S B2643698 N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536705-78-9

N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2643698
CAS No.: 536705-78-9
M. Wt: 468.58
InChI Key: VCWFMIKFPHHJEL-UHFFFAOYSA-N
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Description

N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a benzyl group, a dimethylphenyl group, and a pyrimidoindole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: The 3,5-dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, using a suitable catalyst such as aluminum chloride.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under mild conditions.

    Benzylation: The final step involves the benzylation of the compound using benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidoindole core, potentially converting it to an alcohol.

    Substitution: The benzyl and dimethylphenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The exact mechanism of action of N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide depends on its specific application. Generally, it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, in cancer research, it may inhibit specific kinases or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2,6-dimethylphenoxy)-N-((3R,4S)-4-{[isobutyl(phenylsulfonyl)amino]methyl}pyrrolidin-3-yl)methylacetamide
  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate

Uniqueness

N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its pyrimidoindole core, coupled with the thioether linkage and benzyl group, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-benzyl-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c1-17-12-18(2)14-20(13-17)31-26(33)25-24(21-10-6-7-11-22(21)29-25)30-27(31)34-16-23(32)28-15-19-8-4-3-5-9-19/h3-14,29H,15-16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWFMIKFPHHJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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